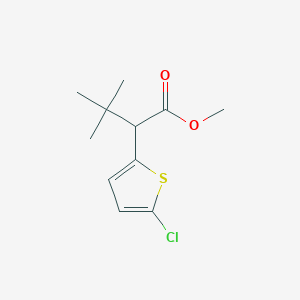

![molecular formula C6H12ClNO4 B2642107 2-[(2-ethoxy-2-oxoethyl)amino]aceticacidhydrochloride CAS No. 2490404-38-9](/img/structure/B2642107.png)

2-[(2-ethoxy-2-oxoethyl)amino]aceticacidhydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-[(2-Ethoxy-2-oxoethyl)amino]acetic acid;hydrochloride” is a chemical compound with the CAS Number: 2490404-38-9 . It has a molecular weight of 197.62 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11NO4.ClH/c1-2-11-6(10)4-7-3-5(8)9;/h7H,2-4H2,1H3,(H,8,9);1H . This code provides a standard way to encode the compound’s molecular structure.

Physical and Chemical Properties Analysis

The compound has a melting point of 143-144°C . The physical form of the compound is a powder .

Wissenschaftliche Forschungsanwendungen

Heterobifunctional Cross-linking Reagents

Synthesis of Short Polyoxyethylene-based Heterobifunctional Cross-linking Reagents: Application to the Coupling of Peptides to Liposomes

- This research describes the synthesis of new thiol-reactive heterobifunctional reagents and their application in the coupling of peptides to liposomes for immunization purposes. These reagents introduce hydrophilic polyoxyethylene chains expected to provide better accessibility to their conjugates and reduced immunogenicity compared to classical reagents used for ligand conjugation to liposomes (Frisch, Boeckler, & Schuber, 1996).

Chemical Synthesis and Structure Analysis

Synthesis, Crystal Structure, and Antitumour Activity of Ethyl 2-[(2-Amino-3-Cyano-4-Phenethyl-4H-Naphtho[1,2-b]Pyran-8-yl)Oxy]acetate

- This study involves the synthesis and structural determination of a compound showing distinct inhibition of cancer cell line proliferation. It highlights the potential of certain chemical compounds in anticancer research (Liu et al., 2018).

Chiral Auxiliary Compounds

Hydroxyphosphinylacetic Acid as a Chiral Auxiliary Compound

- The research aimed to explore the potential of 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid as a versatile chiral phosphonic auxiliary. Preliminary studies indicated its use as chiral derivatizing agents for amines and alcohols, demonstrating its significance in chiral synthesis and analysis (Majewska, 2019).

Environmental and Agricultural Applications

Coupling Electrooxidation and Oxone for Degradation of 2,4-Dichlorophenoxyacetic Acid (2,4-D) from Aqueous Solutions

- This study presents a hybrid process combining electrooxidation (EO) and Oxone for the degradation of 2,4-D, a widely used herbicide, from aqueous solutions. The research demonstrates the potential of combining different techniques for environmental remediation and the removal of harmful chemicals from water (Jaafarzadeh, Ghanbari, & Zahedi, 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with the compound are H315, H319, and H335 . These codes correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation”, respectively .

Wirkmechanismus

It’s often used in organic synthesis as a catalyst, a buffer for acidic catalytic reactions, and a ligand . It can also be used as an additive for surfactants, lubricants, and adhesives . The preparation of “2-[(2-Ethoxy-2-oxoethyl)amino]acetic acid;hydrochloride” can be completed through a series of organic synthesis reactions. A common method is to condense 2-aminoethanol with chloroacetic ester, followed by ester hydrolysis .

Remember to handle all chemicals with care, following appropriate safety protocols. Avoid contact with eyes and skin, and always wear appropriate protective equipment such as gloves, goggles, and protective clothing .

Eigenschaften

IUPAC Name |

2-[(2-ethoxy-2-oxoethyl)amino]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4.ClH/c1-2-11-6(10)4-7-3-5(8)9;/h7H,2-4H2,1H3,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTPMCLBABMZFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNCC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide](/img/structure/B2642027.png)

![2,7-bis(3,4-dimethoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2642032.png)

![2-(1-methyl-1H-indol-3-yl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one](/img/structure/B2642036.png)

![2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B2642038.png)

![2-[1-Cyanopropan-2-yl-[(2,6-difluorophenyl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2642039.png)

![[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] (E)-3-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]prop-2-enoate](/img/structure/B2642040.png)

![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B2642042.png)

![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2642045.png)